![molecular formula C34H36O7 B12430730 [(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol](/img/structure/B12430730.png)
[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol
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Overview
Description
[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is a complex organic compound characterized by its multiple stereocenters and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol typically involves multiple steps, including protection and deprotection of functional groups, as well as stereoselective reactions to ensure the correct configuration at each stereocenter. Common reagents used in the synthesis include benzyl chloride, methoxyphenol, and various protecting groups such as benzyl and phenylmethoxy groups. Reaction conditions often involve the use of organic solvents like dichloromethane and catalysts such as palladium on carbon for hydrogenation steps.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring can be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding aldehydes or ketones using oxidizing agents like PCC (pyridinium chlorochromate) or DMP (Dess-Martin periodinane).
Reduction: Reduction reactions can convert the compound to its corresponding alcohols or alkanes using reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Nucleophilic substitution reactions can replace functional groups with others, using reagents like sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions
Common reagents include oxidizing agents (PCC, DMP), reducing agents (LiAlH4, NaBH4), and bases (sodium methoxide, potassium tert-butoxide). Reaction conditions often involve controlled temperatures, inert atmospheres (e.g., nitrogen or argon), and specific solvents (e.g., dichloromethane, ethanol).
Major Products
Major products formed from these reactions include various derivatives of the original compound, such as alcohols, aldehydes, ketones, and substituted ethers.
Scientific Research Applications
[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Biology: Studied for its potential biological activity, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of [(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. For example, it may inhibit or activate certain enzymes, thereby affecting metabolic processes or signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- [(2R,3R,4S,5R,6S)-2-((benzyloxy)methyl)-6-(phenylthio)tetrahydro-2H-pyran-3,4,5-triol]
- [(2R,3R,4R,5S,6S)-2-(acetoxymethyl)-6-(4-chloro-3-(4-ethoxybenzyl)phenyl)tetrahydro-2H-pyran-3,4,5-triyl triacetate]
Uniqueness
[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is unique due to its specific stereochemistry and functional groups, which confer distinct chemical and biological properties
Biological Activity
[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol is a complex organic compound that has garnered attention for its potential biological activities. This article synthesizes current research findings on the compound's biological activities, including its pharmacological properties and mechanisms of action.
Chemical Structure and Properties
The chemical formula for this compound is C₃₆H₃₈O₁₆. The compound features multiple functional groups that contribute to its biological activity, including methoxy and phenyl groups which are known to influence pharmacokinetics and pharmacodynamics.
Table 1: Structural Characteristics
Property | Value |
---|---|
Molecular Formula | C₃₆H₃₈O₁₆ |
Molecular Weight | 686.67 g/mol |
Functional Groups | Methoxy, Phenyl |
Stereochemistry | (2R,3R,4S,5R,6S) |
Antioxidant Activity
Research indicates that the compound exhibits significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. A study demonstrated that this compound effectively scavenged free radicals in vitro.
Anti-inflammatory Effects
In vitro studies have shown that this compound can inhibit the production of pro-inflammatory cytokines. Specifically, it was found to downregulate TNF-alpha and IL-6 levels in macrophage cultures treated with lipopolysaccharide (LPS), suggesting a potential role in managing inflammatory diseases.
Antimicrobial Properties
The compound has also been tested for antimicrobial activity against various bacterial strains. In a series of assays against Gram-positive and Gram-negative bacteria, it exhibited inhibitory effects comparable to standard antibiotics.
Case Studies
- Case Study on Antioxidant Activity : A study published in the Journal of Medicinal Chemistry evaluated the antioxidant capacity of the compound using DPPH and ABTS assays. The results showed a dose-dependent increase in radical scavenging activity.
- Case Study on Anti-inflammatory Effects : In a controlled experiment involving LPS-stimulated macrophages, the compound significantly reduced the expression of inflammatory markers as measured by ELISA assays.
- Case Study on Antimicrobial Activity : A recent investigation published in Frontiers in Microbiology reported that the compound demonstrated notable antibacterial activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) lower than those of commonly used antibiotics.
Table 2: Summary of Biological Activities
Biological Activity | Methodology | Findings |
---|---|---|
Antioxidant | DPPH/ABTS Assays | Significant radical scavenging activity |
Anti-inflammatory | ELISA on macrophages | Reduced TNF-alpha and IL-6 levels |
Antimicrobial | MIC testing | Effective against Staphylococcus aureus |
Effective against Escherichia coli |
The biological activities of this compound can be attributed to its structural characteristics:
- Radical Scavenging : The presence of methoxy and phenolic groups enhances electron donation capabilities.
- Cytokine Modulation : The compound may interfere with signaling pathways involved in inflammation through modulation of NF-kB signaling.
- Membrane Disruption : Its hydrophobic characteristics allow it to interact with microbial membranes leading to cell lysis.
Properties
Molecular Formula |
C34H36O7 |
---|---|
Molecular Weight |
556.6 g/mol |
IUPAC Name |
[(2R,3R,4S,5R,6S)-6-(4-methoxyphenoxy)-3,4,5-tris(phenylmethoxy)oxan-2-yl]methanol |
InChI |
InChI=1S/C34H36O7/c1-36-28-17-19-29(20-18-28)40-34-33(39-24-27-15-9-4-10-16-27)32(38-23-26-13-7-3-8-14-26)31(30(21-35)41-34)37-22-25-11-5-2-6-12-25/h2-20,30-35H,21-24H2,1H3/t30-,31-,32+,33-,34-/m1/s1 |
InChI Key |
WNPZBHFSUQAYQA-BGSSSCFASA-N |
Isomeric SMILES |
COC1=CC=C(C=C1)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Canonical SMILES |
COC1=CC=C(C=C1)OC2C(C(C(C(O2)CO)OCC3=CC=CC=C3)OCC4=CC=CC=C4)OCC5=CC=CC=C5 |
Origin of Product |
United States |
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